(RS)-Carbocisteine

Description

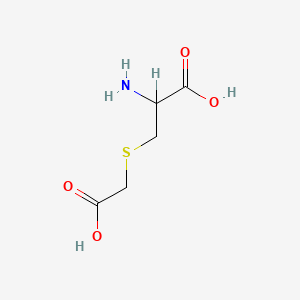

Structure

2D Structure

Properties

IUPAC Name |

2-amino-3-(carboxymethylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4S/c6-3(5(9)10)1-11-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBFLZEXEOZUWRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022738 | |

| Record name | Carbocysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | S-Carboxymethyl-L-cysteine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029415 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

25390-17-4, 2387-59-9, 638-23-3 | |

| Record name | S-(Carboxymethyl)cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25390-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbocysteine, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025390174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Loviscol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68427 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | carbocysteine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14156 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Cysteine, S-(carboxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbocysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-(carboxymethyl)-DL-cysteine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.653 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBOCYSTEINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4252LRM78Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | S-Carboxymethyl-L-cysteine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029415 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

204 - 207 °C | |

| Record name | S-Carboxymethyl-L-cysteine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029415 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

(RS)-Carbocisteine: A Multifaceted Mechanism of Action in COPD Models

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide delineates the complex mechanism of action of (RS)-Carbocisteine in preclinical models of Chronic Obstructive Pulmonary Disease (COPD). Beyond its well-established mucolytic properties, Carbocisteine exhibits significant anti-inflammatory, antioxidant, and corticosteroid-sensitizing effects. This document provides a comprehensive overview of the signaling pathways involved, quantitative data from key studies, and detailed experimental protocols to support further research and development.

Core Mechanisms of Action

This compound's therapeutic efficacy in COPD models stems from a combination of distinct but interconnected activities that address the core pathophysiology of the disease: mucus hypersecretion, chronic inflammation, and oxidative stress.[1][2][3]

-

Mucoregulatory Effects: Carbocisteine is not merely a mucolytic that breaks down existing mucus. It acts as a mucoregulator, modulating the synthesis of mucin glycoproteins.[4] It restores the balance of sialomucins and fucomucins, leading to the production of mucus with reduced viscosity and improved elasticity.[4] This facilitates better mucociliary clearance, reducing airway obstruction and the risk of infection.[5] Specifically, it has been shown to decrease the expression of MUC5AC and MUC5B, the two major secreted mucins implicated in COPD pathogenesis.[6][7]

-

Anti-inflammatory Properties: A cornerstone of Carbocisteine's action is its ability to suppress key inflammatory signaling pathways.[1][8] It consistently demonstrates an inhibitory effect on the NF-κB and ERK1/2 MAPK pathways, which are central to the inflammatory cascade in COPD.[8][9] This suppression leads to a downstream reduction in the production and release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8, thereby mitigating inflammatory cell infiltration and lung tissue injury.[9][10][11]

-

Antioxidant Activity: The drug exhibits significant antioxidant properties, both directly by scavenging reactive oxygen species (ROS) and indirectly by bolstering endogenous antioxidant defenses.[4][12][13][14] Studies suggest Carbocisteine can activate Nrf2, a master regulator of antioxidant gene expression, and stimulate the phosphorylation of Akt, contributing to cellular protection against oxidative damage induced by cigarette smoke and other oxidants.[8][15]

-

Restoration of Corticosteroid Sensitivity: Oxidative stress in COPD is known to reduce the activity of histone deacetylase-2 (HDAC2), a critical enzyme for the anti-inflammatory action of corticosteroids.[12] Carbocisteine has been shown to counteract this effect. By reducing ROS levels and promoting the activity of antioxidants like glutathione (B108866) (GSH), it restores HDAC2 levels and function.[12] This mechanism enhances the recruitment of HDAC2 to inflammatory gene promoters, suppressing their transcription and thereby improving the responsiveness of cells to corticosteroids.[12]

Key Signaling Pathways

Carbocisteine's effects are mediated through the modulation of specific intracellular signaling cascades.

Inhibition of Pro-inflammatory Pathways (NF-κB and MAPK/ERK)

In COPD models, stimuli like TNF-α and oxidative stress (e.g., from H₂O₂) activate IKK, which then phosphorylates IκBα.[9][16] This phosphorylation targets IκBα for degradation, releasing the NF-κB p65/p50 dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including IL-6, IL-8, and TNF-α.[9] Concurrently, these stimuli can activate the MAPK cascade, leading to the phosphorylation of ERK1/2, which also promotes inflammatory gene expression.[8][9]

This compound intervenes by inhibiting the phosphorylation of both IκBα and ERK1/2.[9] This action prevents NF-κB nuclear translocation and dampens MAPK signaling, resulting in a significant reduction of inflammatory mediator output.[8][9]

Activation of Antioxidant Pathways and HDAC2 Restoration

Oxidative stress from cigarette smoke exposure leads to an increase in Reactive Oxygen Species (ROS), which impairs the function of HDAC2.[12] This impairment contributes significantly to corticosteroid resistance. Carbocisteine counteracts this by directly scavenging ROS and by activating the Nrf2 transcription factor pathway.[12][15] Nrf2 activation upregulates a suite of antioxidant genes, including those for glutathione (GSH) synthesis.[12][15] The resulting decrease in oxidative burden allows for the restoration of HDAC2 activity, which deacetylates histones at inflammatory gene promoters, represses transcription, and restores sensitivity to corticosteroids like dexamethasone.[12]

Quantitative Effects in Preclinical COPD Models

The following tables summarize the quantitative data from key in vivo and in vitro studies, demonstrating the dose-dependent efficacy of this compound.

Table 1: Effects of Carbocisteine in a COPD Mouse Model

-

Model: C57B6J mice exposed to cigarette smoke (CS) and lipopolysaccharide (LPS) for 12 weeks.[17]

-

Treatment: Carbocisteine administered daily by gavage.

| Parameter | COPD Model Group (Control) | Low-Dose Carbocisteine (112.5 mg/kg) | High-Dose Carbocisteine (225 mg/kg) | P-value (High-Dose vs. Model) | Citation |

| Muc5ac Protein (BALF) | Increased | Moderately Decreased | Significantly Decreased | <0.001 | [6][17] |

| Muc5b Protein (BALF) | Increased | Slightly Decreased | Significantly Decreased | <0.01 | [6][17] |

| Muc5b/Muc5ac Ratio | Decreased | Partially Restored | Significantly Restored | <0.001 | [7][17] |

| Total Cells (BALF) | Increased | Decreased | Significantly Decreased | <0.001 | [10][11] |

| Neutrophils (BALF) | Increased | Decreased | Significantly Decreased | <0.001 | [10][11] |

| IL-6 (BALF) | Increased | Decreased | Significantly Decreased | <0.01 | [10][11] |

| KC (Keratinocyte Chemoattractant) | Increased | Decreased | Significantly Decreased | <0.01 | [10][11] |

| TNF-α mRNA (Lung Tissue) | Increased | Decreased | Significantly Decreased | <0.05 | [10][11] |

| Airway Resistance (RI) | Increased | Decreased | Significantly Decreased | <0.01 | [7][11] |

| Dynamic Compliance (Cdyn) | Decreased | Increased | Significantly Increased | <0.01 | [7][11] |

Table 2: Anti-inflammatory Effects of Carbocisteine in vitro

-

Model: Human alveolar epithelial cells (A549) stimulated with TNF-α (10 ng/mL).[9]

-

Treatment: Carbocisteine pre-treatment for 24 hours.

| Parameter | TNF-α Stimulation (Control) | Carbocisteine (100 µM) + TNF-α | Carbocisteine (500 µM) + TNF-α | Carbocisteine (1000 µM) + TNF-α | Citation |

| IL-6 Protein Release | ~1800 pg/mL | ~1600 pg/mL | ~1200 pg/mL | ~800 pg/mL | [9] |

| IL-8 Protein Release | ~12000 pg/mL | ~10000 pg/mL | ~8000 pg/mL | ~6000 pg/mL | [9] |

| NF-κB p65 Phosphorylation | Markedly Increased | Slightly Reduced | Moderately Reduced | Significantly Reduced | [9] |

| ERK1/2 Phosphorylation | Markedly Increased | Slightly Reduced | Moderately Reduced | Significantly Reduced | [9] |

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for the key experimental models cited.

In Vivo COPD Mouse Model[19]

-

Animal Model: Male C57B6J mice, 6-8 weeks old.

-

COPD Induction:

-

On days 1 and 14, mice are anesthetized and intratracheally instilled with 50 µL of lipopolysaccharide (LPS) from E. coli (10 µg in normal saline). Control animals receive saline.

-

From day 2 to week 12, mice are exposed to whole-body cigarette smoke (CS) from commercial cigarettes (e.g., 5 cigarettes) for 2 hours, twice daily, 6 days a week in a sealed chamber. Control animals are exposed to filtered air.

-

-

Treatment Protocol:

-

This compound is suspended in 0.5% carboxymethylcellulose (CMC).

-

Treatment groups receive Carbocisteine by gavage at specified doses (e.g., 112.5 mg/kg/d and 225 mg/kg/d) for the entire 12-week duration of CS/LPS exposure.

-

The COPD model control group receives the vehicle (0.5% CMC) by gavage.

-

-

Outcome Analysis:

-

Lung Function: Measured using a forced pulmonary maneuver system to assess parameters like airway resistance (RI) and dynamic compliance (Cdyn).

-

Bronchoalveolar Lavage (BAL): The lungs are lavaged with sterile PBS to collect BAL fluid (BALF). Total and differential cell counts (neutrophils, macrophages) are performed. Supernatant is used for cytokine (IL-6, KC) and mucin (Muc5ac, Muc5b) analysis via ELISA.

-

Histology: Lungs are fixed, sectioned, and stained (e.g., H&E) to assess inflammatory cell infiltration and emphysematous changes (Mean Linear Intercept, MLI).

-

Gene Expression: Lung tissue is harvested for RNA extraction and subsequent quantitative real-time PCR (qRT-PCR) to measure mRNA levels of inflammatory markers like TNF-α.

-

In Vitro Human Alveolar Cell Model[11][18]

-

Cell Line: A549, a human alveolar basal epithelial adenocarcinoma cell line.

-

Culture Conditions: Cells are cultured in standard medium (e.g., F-12K or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a 5% CO₂ humidified incubator.

-

Experimental Protocol:

-

Cells are seeded in multi-well plates and grown to ~80-90% confluency.

-

The medium is replaced with serum-free medium for a starvation period (e.g., 12-24 hours) to synchronize cells and minimize baseline signaling.

-

Cells are pre-treated with various concentrations of this compound (e.g., 100, 500, 1000 µM) or vehicle control for 24 hours.

-

Following pre-treatment, cells are stimulated with a pro-inflammatory agent, typically human recombinant TNF-α (10 ng/mL) or H₂O₂ (e.g., 200 µM), for a specified duration (e.g., 24 hours for cytokine release, 15-60 minutes for signaling protein phosphorylation).

-

-

Outcome Analysis:

-

Cytokine Measurement: Cell culture supernatants are collected, and the concentrations of secreted IL-6 and IL-8 are quantified using commercial ELISA kits.

-

Western Blotting: Cell lysates are prepared for SDS-PAGE and Western blot analysis to detect the phosphorylation status of key signaling proteins, such as phospho-NF-κB p65, phospho-IκBα, and phospho-ERK1/2, using specific antibodies. Total protein levels are used for normalization.

-

Cell Viability: Assays such as MTT are performed to ensure that the observed effects are not due to cytotoxicity of the treatments.

-

Conclusion

The mechanism of action of this compound in COPD models is demonstrably pleiotropic, extending far beyond simple mucolysis. It actively modulates the core pathological drivers of the disease by suppressing pro-inflammatory NF-κB and MAPK signaling, mitigating oxidative stress through pathways involving Nrf2 and Akt, restoring corticosteroid sensitivity by preserving HDAC2 function, and regulating mucin gene expression. This multifaceted profile provides a strong rationale for its clinical efficacy in reducing exacerbations and improving outcomes in patients with COPD.[18][12][14] The quantitative data and detailed protocols presented herein offer a robust foundation for future investigations into this and other mucoactive agents with disease-modifying potential.

References

- 1. The role for S-carboxymethylcysteine (carbocisteine) in the management of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of Carbocysteine? [synapse.patsnap.com]

- 5. The effect and mechanism of action of carbocysteine on airway bacterial load in rats chronically exposed to cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. dovepress.com [dovepress.com]

- 8. nbinno.com [nbinno.com]

- 9. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Clinical Efficacy of Carbocysteine in COPD: Beyond the Mucolytic Action - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PHARMACOLOGICAL ANTIOXIDANT STRATEGIES AS THERAPEUTIC INTERVENTIONS FOR COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dovepress.com [dovepress.com]

- 15. atsjournals.org [atsjournals.org]

- 16. Carbocisteine attenuates hydrogen peroxide-induced inflammatory injury in A549 cells via NF-κB and ERK1/2 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Carbocisteine inhibits the expression of Muc5b in COPD mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Carbocisteine inhibits the expression of Muc5b in COPD mouse model - PMC [pmc.ncbi.nlm.nih.gov]

Safety Operating Guide

Navigating the Disposal of (RS)-Carbocisteine: A Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like (RS)-Carbocisteine is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance with regulatory standards and fostering a culture of safety.

This compound, a mucolytic agent, is not generally classified as a hazardous substance.[1] However, it is imperative to handle all chemical waste with care and to adhere to local and national regulations.[1] The toxicological and ecological properties of this compound have not been thoroughly investigated, underscoring the need for cautious disposal practices.[1]

Immediate Safety and Handling

Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn. This includes safety goggles, gloves, and a lab coat. In the event of a spill, prevent the substance from entering drains.[1][2] Spilled material should be collected, bound, and prepared for proper disposal.[1]

Quantitative Data on Disposal

| Parameter | Guideline | Source |

| Waste Classification | Not typically regulated as a dangerous good for transport. | [1] |

| Containerization | Keep in original, tightly closed containers. Do not mix with other waste. | [1][3] |

| Spill Containment | Cover drains. Collect, bind, and pump off spills. | [1] |

| Environmental Precautions | Do not let product enter drains. Discharge into the environment must be avoided. | [1][2] |

| Disposal Method | Dispose of in accordance with national and local regulations through a licensed professional waste disposal service. | [1] |

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound follows the standard practice for non-hazardous pharmaceutical and laboratory chemical waste.

Experimental Protocol for Waste Collection and Disposal:

-

Segregation: Isolate waste this compound from other chemical waste streams to prevent unintended reactions.[1]

-

Containerization: Place the waste material in a suitable, clearly labeled, and sealed container.[2][3] Ensure the container is appropriate for chemical waste and is not compromised.

-

Labeling: Clearly label the container with the name "this compound" and any other identifiers required by your institution's waste management program.

-

Storage: Store the sealed waste container in a designated, secure area for chemical waste accumulation, away from incompatible materials.

-

Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.[1] Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[2][3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling (RS)-Carbocisteine

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling (RS)-Carbocisteine, offering procedural, step-by-step guidance to foster a secure research environment. By adhering to these protocols, you can minimize risks and ensure the integrity of your work.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its solid, powder form which can form dust, a comprehensive approach to personal protection is crucial.[1] The following table summarizes the required personal protective equipment.

| PPE Category | Item | Specification/Standard | Rationale |

| Eye and Face Protection | Safety Glasses/Goggles | Chemical safety goggles or safety glasses with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][2] | Protects against eye contact with dust particles which can cause serious eye irritation.[3] |

| Skin Protection | Gloves | Chemical impermeable gloves (e.g., Polyvinylalcohol (PVA), Butyl rubber, Natural rubber, Polyvinylchloride (PVC), Latex, Vinyl).[1][2] | Prevents skin irritation upon contact.[3] |

| Protective Clothing | Impervious clothing, lab coat.[2][3] | Provides a barrier against accidental spills and dust contamination of personal clothing. | |

| Respiratory Protection | Dust Mask/Respirator | Dust mask with a type P3 filter or a full-face respirator if exposure limits are exceeded.[1][2] | Prevents inhalation of dust, which may cause respiratory irritation.[3] Dust may also form an explosive mixture in air.[1] |

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is critical for the safe handling of this compound.

1. Preparation and Engineering Controls:

-

Ensure the work area is well-ventilated.[1][3] The use of a local exhaust ventilation system is recommended.

-

Confirm that an emergency eye wash station and safety shower are readily accessible.[1][3]

-

Remove all sources of ignition as dust may form an explosive mixture in air.[1]

-

Keep the container tightly closed when not in use and store in a cool, dry, well-ventilated place away from direct sunlight and incompatible materials such as strong acids and bases.[1][3]

2. Donning Personal Protective Equipment (PPE):

-

Before handling, put on all required PPE as detailed in the table above.

3. Handling the Compound:

-

Use non-sparking tools.[2]

4. In Case of a Spill:

-

Evacuate personnel from the area.

-

Ventilate the area.[1]

-

Equip cleanup crew with proper protection.[1]

-

For solid spills, sweep or shovel the material into a suitable, closed container for disposal, minimizing dust generation.[1]

-

Prevent the spill from entering drains or public waters.[1][2]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

-

Dispose of contents and containers in accordance with local, national, and official regulations.[1][3]

-

Consult with a licensed professional waste disposal service to ensure compliance.

-

Contaminated packaging should be treated as the substance itself.

Experimental Workflow for Safe Handling

To visualize the procedural flow of safely handling this compound, the following diagram outlines the key steps from preparation to disposal.

Caption: Procedural workflow for the safe handling of this compound.

References

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.